molecular formula C11H10FNO B12127096 2-(4-Fluorophenyl)-3-oxopentanenitrile

2-(4-Fluorophenyl)-3-oxopentanenitrile

Cat. No.: B12127096
M. Wt: 191.20 g/mol
InChI Key: LTIRODLXJWWVRN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-oxopentanenitrile is an organic compound that features a fluorinated aromatic ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-oxopentanenitrile typically involves the reaction of 4-fluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the nitrile, followed by the addition of 4-fluorobenzaldehyde to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-3-oxobutanenitrile
  • 2-(4-Fluorophenyl)-3-oxopropanenitrile
  • 2-(4-Fluorophenyl)-3-oxopentanamide

Uniqueness

2-(4-Fluorophenyl)-3-oxopentanenitrile is unique due to its specific combination of a fluorinated aromatic ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C11H10FNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3

InChI Key

LTIRODLXJWWVRN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

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